molecular formula C10H10N2O2S3 B12122177 3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione

3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione

Cat. No.: B12122177
M. Wt: 286.4 g/mol
InChI Key: XKCZPTQUWDXKOV-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione is a heterocyclic compound that features a unique combination of pyridine, thiazole, and thieno structures. This compound is of significant interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate these targets, leading to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione is unique due to its specific combination of pyridine, thiazole, and thieno structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H10N2O2S3

Molecular Weight

286.4 g/mol

IUPAC Name

5,5-dioxo-3-pyridin-2-yl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C10H10N2O2S3/c13-17(14)5-7-8(6-17)16-10(15)12(7)9-3-1-2-4-11-9/h1-4,7-8H,5-6H2

InChI Key

XKCZPTQUWDXKOV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)N2C3=CC=CC=N3

Origin of Product

United States

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